4-(3,5-Dichlorophenyl)-2-methyl-1-butene
Description
Contextual Significance of Dichlorophenyl Moieties in Organic Synthesis and Mechanistic Inquiry
The dichlorophenyl group is a common structural motif in a wide array of organic compounds, from pharmaceuticals and agrochemicals to materials science. The presence and positioning of chlorine atoms on the benzene (B151609) ring significantly influence the molecule's electronic properties and reactivity. The two chlorine atoms in a 3,5-substitution pattern exert strong inductive electron-withdrawing effects, which deactivates the aromatic ring towards electrophilic substitution. msu.edulibretexts.orglibretexts.org This deactivation is a consequence of the high electronegativity of chlorine, which pulls electron density away from the ring through the sigma bonds. msu.edu
Furthermore, while halogens possess lone pairs that can theoretically donate electron density via resonance, their strong inductive effect predominates, rendering the ring less nucleophilic than benzene. msu.edu This electronic modification is crucial in directing the outcomes of chemical reactions involving the aromatic ring and can also influence the reactivity of adjacent functional groups. The dichlorophenyl moiety is found in various biologically active molecules, including antifungals and insecticides, highlighting its importance in medicinal and agricultural chemistry. wikipedia.org For instance, 6-carboxy-2-(3,5-dichlorophenyl)-benzoxazole is a compound that has been studied in the context of transthyretin amyloid diseases. google.com
Overview of the Structural Characteristics of the 2-Methyl-1-butene (B49056) Framework in Alkene Chemistry
The 2-methyl-1-butene portion of the molecule is an unsaturated hydrocarbon characterized by a terminal double bond and a methyl group substituent on one of the sp2 hybridized carbons. sigmaaldrich.com This arrangement makes it a trisubstituted alkene. The reactivity of this framework is primarily dictated by the pi electrons of the double bond, which act as a nucleophile in many reactions.
A key feature of unsymmetrical alkenes like 2-methyl-1-butene is their behavior in electrophilic addition reactions. According to Markovnikov's rule, the addition of a protic acid (HX) will result in the hydrogen atom attaching to the carbon with more hydrogen atoms, and the halide attaching to the more substituted carbon. nist.gov This is due to the formation of a more stable tertiary carbocation intermediate during the reaction. The 2-methyl-1-butene framework is also susceptible to oxidation reactions, which can lead to cleavage of the double bond or the formation of diols, depending on the oxidizing agent and reaction conditions. sigmaaldrich.comresearchgate.net Furthermore, the double bond can be reduced to a single bond through catalytic hydrogenation. nih.govnih.gov
Research Gaps and Opportunities in the Investigation of 4-(3,5-Dichlorophenyl)-2-methyl-1-butene
A thorough review of the scientific literature reveals a significant gap in the dedicated study of this compound. While the compound is commercially available, as indicated by its CAS number 951893-24-6, there is a notable absence of comprehensive research on its synthesis, physicochemical properties, and reactivity. bldpharm.com This scarcity of information presents numerous opportunities for investigation.
Future research could focus on developing efficient and stereoselective synthetic routes to this compound. Exploring its reactivity in key organic transformations, such as electrophilic additions, oxidations, and polymerization reactions, would provide valuable insights into how the dichlorophenyl and 2-methyl-1-butene moieties mutually influence each other's chemical behavior. Furthermore, given the prevalence of dichlorophenyl groups in bioactive molecules, an investigation into the potential biological activities of this compound and its derivatives could be a fruitful area of research. The synthesis and study of this molecule could also serve as a model system for understanding the complex interplay of electronic and steric effects in substituted styrenyl systems.
Structure
3D Structure
Properties
IUPAC Name |
1,3-dichloro-5-(3-methylbut-3-enyl)benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12Cl2/c1-8(2)3-4-9-5-10(12)7-11(13)6-9/h5-7H,1,3-4H2,2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJQWWMUVNDSMME-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CCC1=CC(=CC(=C1)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12Cl2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501251227 | |
| Record name | 1,3-Dichloro-5-(3-methyl-3-buten-1-yl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501251227 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
951893-24-6 | |
| Record name | 1,3-Dichloro-5-(3-methyl-3-buten-1-yl)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=951893-24-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3-Dichloro-5-(3-methyl-3-buten-1-yl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501251227 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies and Strategic Route Design for 4 3,5 Dichlorophenyl 2 Methyl 1 Butene
Organometallic Coupling Approaches for Aryl-Alkene Linkages
The formation of the aryl-alkene bond in 4-(3,5-Dichlorophenyl)-2-methyl-1-butene is efficiently achieved through transition metal-catalyzed cross-coupling reactions. These methods offer high yields and functional group tolerance, making them cornerstones of modern synthetic chemistry.
The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound and an organic halide or triflate. wikipedia.orglibretexts.org For the synthesis of the target molecule, this strategy involves the coupling of a 3,5-dichlorophenylboronic acid with a suitable homoallylic electrophile, such as 4-bromo-2-methyl-1-butene.
The reaction mechanism proceeds through a catalytic cycle involving three key steps: oxidative addition of the organic halide to a Pd(0) complex, transmetalation of the organic group from the boron atom to the palladium center, and reductive elimination to form the final product and regenerate the Pd(0) catalyst. nobelprize.org A base is required to activate the organoboron reagent, forming a more nucleophilic boronate species that facilitates the transmetalation step. organic-chemistry.org
Significant advancements in ligand and catalyst design have expanded the scope of the Suzuki reaction to include less reactive substrates like alkyl bromides that contain β-hydrogens, which is relevant for coupling with the 4-bromo-2-methyl-1-butene precursor. organic-chemistry.org The choice of catalyst, ligand, base, and solvent is critical for optimizing reaction efficiency and yield.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling
| categoryComponent | scienceExample Reagents | articleReference |
|---|---|---|
| Palladium Catalyst | Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃ | organic-chemistry.orgharvard.edu |
| Ligand | P(t-Bu)₃, PCy₃, SPhos, XPhos | organic-chemistry.orgharvard.edu |
| Base | K₃PO₄, Cs₂CO₃, K₂CO₃, Et₃N | harvard.edusigmaaldrich.com |
| Solvent | Toluene, Dioxane, THF, DMF, Water (with surfactant) | harvard.edusigmaaldrich.com |
The use of Grignard reagents provides a powerful and classic method for carbon-carbon bond formation. mnstate.edu In the context of synthesizing this compound, a nickel- or palladium-catalyzed Kumada coupling is the most relevant application. wikipedia.orgorganic-chemistry.org This reaction involves the cross-coupling of a Grignard reagent, such as (3,5-Dichlorophenyl)magnesium bromide, with an organic halide, like 4-bromo-2-methyl-1-butene. wikipedia.org
The Grignard reagent is prepared by reacting the corresponding organic halide (e.g., 1-bromo-3,5-dichlorobenzene) with magnesium metal in an anhydrous ether solvent like diethyl ether or tetrahydrofuran (B95107) (THF). wikipedia.orgmasterorganicchemistry.com The resulting organomagnesium compound is a potent nucleophile. masterorganicchemistry.comyoutube.com
The Kumada coupling mechanism is similar to other cross-coupling reactions, involving oxidative addition of the organic halide to the low-valent metal catalyst (Ni or Pd), followed by transmetalation with the Grignard reagent and subsequent reductive elimination to yield the coupled product. nrochemistry.comyoutube.com Nickel catalysts, such as NiCl₂(dppf), are often preferred for their cost-effectiveness and high reactivity in coupling alkyl halides. wikipedia.orgwikipedia.org
Table 2: Comparison of Catalysts for Kumada Coupling
| biotechCatalyst Type | constructionAdvantages | warningLimitations | articleReference |
|---|---|---|---|
| Nickel-based (e.g., NiCl₂, NiCl₂(dppf)) | Cost-effective, high reactivity for alkyl halides, effective for aryl chlorides. | Can be more sensitive to reaction conditions; may promote side reactions. | wikipedia.orgwikipedia.org |
| Palladium-based (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) | Broad substrate scope, high chemo- and stereoselectivity. | Higher cost, generally less reactive for aryl chlorides than newer catalysts. | wikipedia.orgnrochemistry.com |
Beyond the Suzuki and Kumada reactions, the field of palladium-catalyzed couplings offers a broad toolkit for forming aryl-alkene bonds. nobelprize.orgsigmaaldrich.com These reactions share a common mechanistic framework but differ in the nature of the organometallic nucleophile. nobelprize.org The reactivity of the aryl halide coupling partner generally follows the order I > OTf > Br >> Cl, although modern catalyst systems with specialized ligands have enabled the efficient coupling of even the less reactive aryl chlorides. wikipedia.orgnih.gov
For instance, the Heck reaction could theoretically be employed by coupling an aryl halide with an alkene, though this is less direct for the target molecule. A more strategic alternative could involve the direct Suzuki-Miyaura coupling of a benzyl (B1604629) alcohol, such as 3,5-dichlorobenzyl alcohol, with a suitable organoboron reagent. This approach benefits from C–O bond activation, offering an atom-economical route that avoids pre-functionalization of the alcohol to a halide. rsc.org The choice of ligand is paramount in these transformations, as it governs catalyst stability, reactivity, and selectivity.
Precursor Synthesis and Functional Group Interconversions
The success of any cross-coupling strategy depends on the efficient and reliable synthesis of the required precursors. This section details the generation of the key dichlorophenyl and methyl-butene intermediates.
The primary precursors for the 3,5-dichlorophenyl moiety are the corresponding aryl halide and arylboronic acid.
1-Bromo-3,5-dichlorobenzene : This is the key starting material for generating the Grignard reagent necessary for Kumada coupling. It is commercially available and serves as a robust precursor. organic-chemistry.org
(3,5-Dichlorophenyl)boronic acid : This is the essential partner for Suzuki-Miyaura coupling. It can be purchased commercially or synthesized in the lab. guidechem.com A common laboratory preparation involves forming the Grignard reagent from 1-bromo-3,5-dichlorobenzene, which is then quenched with a boron electrophile like trimethyl borate (B1201080) (B(OMe)₃). Subsequent acidic hydrolysis yields the desired boronic acid. researchgate.net
Other foundational starting materials for the dichlorophenyl group include 3,5-dichlorobenzoic acid, which can be prepared through various routes such as the chlorination and hydrolysis of benzonitrile. cymitquimica.com This acid can be reduced to 3,5-dichlorobenzyl alcohol, which in turn can be converted to a benzyl halide, providing alternative entry points for coupling reactions. organic-chemistry.orgwikipedia.org
The aliphatic coupling partner required is a C4-functionalized 2-methyl-1-butene (B49056) derivative, which serves as a homoallylic electrophile.
4-Bromo-2-methyl-1-butene : This is an ideal electrophilic partner for Kumada and Suzuki couplings. It is also referred to as 3-methyl-3-butenyl bromide and is available from commercial suppliers. guidechem.com Its synthesis can be achieved from precursors such as 3-methyl-3-buten-1-ol.
3-Methyl-3-buten-1-ol : This primary alcohol is a valuable precursor that can be readily converted into a good leaving group, such as a bromide or tosylate. A notable synthesis of this alcohol is the Prins reaction, involving the acid-catalyzed condensation of isobutene and formaldehyde. nih.gov
2-Methyl-3-buten-2-ol : This tertiary alcohol is another accessible starting material, often synthesized by the selective hydrogenation of 2-methyl-3-butyn-2-ol. prepchem.com While its conversion to the desired primary bromide (4-bromo-2-methyl-1-butene) is challenging due to the potential for rearrangements, it remains a viable, albeit more complex, starting point.
Table 3: Synthesis of Key Methyl-Butene Intermediates
| biotechIntermediate | hubSynthetic Method | scienceStarting Materials | articleReference |
|---|---|---|---|
| 3-Methyl-3-buten-1-ol | Prins Reaction | Isobutene, Formaldehyde | nih.gov |
| 2-Methyl-3-buten-2-ol | Selective Hydrogenation | 2-Methyl-3-butyn-2-ol | prepchem.com |
| 4-Bromo-2-methyl-1-butene | Halogenation | 3-Methyl-3-buten-1-ol | guidechem.com |
Olefination Reactions for Terminal Alkene Formation (e.g., Wittig Reactions, Horner-Wadsworth-Emmons)
The creation of a terminal alkene from a ketone is a fundamental transformation in organic synthesis. The Wittig reaction and the Horner-Wadsworth-Emmons (HWE) reaction are two of the most powerful and widely employed methods for this purpose. wikipedia.orgconicet.gov.ar Both reactions involve the coupling of a phosphorus-stabilized carbanion with a carbonyl compound. For the synthesis of this compound, the key precursor would be the ketone 1-(3,5-Dichlorophenyl)propan-2-one . This ketone can be reacted with a methylene-group-donating phosphorus reagent to yield the desired terminal alkene.
Wittig Reaction
The Wittig reaction utilizes a phosphonium (B103445) ylide, often called a Wittig reagent, to convert ketones or aldehydes into alkenes. libretexts.org To synthesize this compound, the precursor ketone would be reacted with methylenetriphenylphosphorane (B3051586) (Ph₃P=CH₂). This ylide is typically generated in situ by treating methyltriphenylphosphonium (B96628) bromide with a strong base like n-butyllithium (n-BuLi) or sodium amide (NaNH₂) in an anhydrous solvent such as tetrahydrofuran (THF) or diethyl ether. masterorganicchemistry.comnrochemistry.com The reaction proceeds through the nucleophilic attack of the ylide on the carbonyl carbon, forming a betaine (B1666868) intermediate which then collapses to a four-membered oxaphosphetane ring. libretexts.orgmasterorganicchemistry.com This intermediate subsequently fragments to yield the final alkene and a stable triphenylphosphine (B44618) oxide byproduct, the formation of which is a major driving force for the reaction. masterorganicchemistry.comorganic-chemistry.org
Horner-Wadsworth-Emmons (HWE) Reaction
A highly effective alternative to the Wittig reaction is the Horner-Wadsworth-Emmons (HWE) reaction. wikipedia.org This method employs a phosphonate (B1237965) carbanion, which is generated by deprotonating a phosphonate ester with a base. slideshare.net Phosphonate carbanions are generally more nucleophilic and less basic than their phosphonium ylide counterparts. wikipedia.org For the synthesis of the target molecule, a simple methylene (B1212753) phosphonate like diethyl methylphosphonate (B1257008) would be deprotonated with a base such as sodium hydride (NaH) to form the reactive carbanion. This anion then reacts with 1-(3,5-Dichlorophenyl)propan-2-one. A significant advantage of the HWE reaction is that the byproduct is a water-soluble dialkyl phosphate (B84403) salt, which can be easily removed from the reaction mixture by aqueous extraction, simplifying purification. wikipedia.orgorganic-chemistry.org While the HWE reaction is renowned for producing (E)-alkenes with high stereoselectivity when using stabilized phosphonates, this selectivity is not a factor in the formation of a terminal alkene like this compound. organic-chemistry.orgorganic-chemistry.org
Table 1: Comparison of Wittig and HWE Reactions for the Synthesis of this compound
| Feature | Wittig Reaction | Horner-Wadsworth-Emmons (HWE) Reaction |
|---|---|---|
| Phosphorus Reagent | Methyltriphenylphosphonium salt (e.g., bromide or iodide) | Diethyl methylphosphonate |
| Reactive Species | Phosphonium Ylide (e.g., Ph₃P=CH₂) | Phosphonate Carbanion |
| Typical Bases | n-Butyllithium (n-BuLi), Sodium Hydride (NaH), Sodium Amide (NaNH₂) masterorganicchemistry.com | Sodium Hydride (NaH), Sodium Ethoxide (NaOEt), Potassium tert-butoxide organic-chemistry.org |
| Typical Solvents | Tetrahydrofuran (THF), Diethyl ether wikipedia.org | Tetrahydrofuran (THF), Dimethylformamide (DMF), Ethanol |
| Byproduct | Triphenylphosphine oxide (often requires chromatography for removal) masterorganicchemistry.com | Dialkyl phosphate salt (water-soluble, easy to remove) wikipedia.org |
| Reagent Reactivity | Ylides are strongly basic. libretexts.org | Phosphonate carbanions are more nucleophilic but less basic than ylides. wikipedia.org |
Stereoselective Synthesis of this compound and its Stereoisomers
The structure of this compound contains a single stereocenter at the C4 position, meaning it can exist as a pair of enantiomers, (R) and (S). The development of synthetic routes that can selectively produce one enantiomer over the other is a significant goal in modern chemistry, as different enantiomers of a chiral molecule often exhibit distinct biological activities.
Enantioselective Approaches in Alkene Synthesis
Achieving an enantioselective synthesis of this compound requires a strategy that can differentiate between the two enantiotopic faces of the prochiral ketone, 1-(3,5-Dichlorophenyl)propan-2-one, during the olefination step. While traditional Wittig and HWE reactions are not inherently enantioselective, recent advancements have focused on catalytic asymmetric versions of these transformations. nih.gov
One promising strategy involves the use of a chiral catalyst that can coordinate to the ketone and the phosphorus reagent, thereby creating a chiral environment that directs the nucleophilic attack to one face of the carbonyl group. Recent studies have demonstrated highly enantioselective Wittig olefinations using chiral Lewis acid catalysts. For instance, a chiral potassium-isothiourea-boronate complex has been successfully employed to catalyze the reaction between 4-substituted cyclohexanones and non-stabilized ylides, yielding axially chiral alkenes with high enantiomeric excess. organic-chemistry.orgnih.govacs.org A similar catalytic system could hypothetically be applied to the synthesis of the target molecule. The Lewis acidic potassium center of the catalyst would activate the ketone, while the chiral ligand framework would control the trajectory of the incoming ylide, leading to the preferential formation of one enantiomer. nih.gov Another approach involves the use of copper-based catalysts with chiral ligands, such as SOP (a chiral phosphine), which have been effective in enantioselective boron-Wittig reactions. acs.org
Table 2: Hypothetical Catalytic System for Enantioselective Olefination
| Component | Role in Enantioselective Synthesis | Example from Literature |
|---|---|---|
| Prochiral Substrate | 1-(3,5-Dichlorophenyl)propan-2-one | 4-Substituted Cyclohexanones nih.gov |
| Chiral Catalyst | Creates a chiral environment, activates the carbonyl, and directs the approach of the nucleophile. | Chiral Potassium-Isothiourea-Boronate Complex organic-chemistry.orgnih.gov |
| Phosphorus Reagent | Methylenetriphenylphosphorane (Wittig) | Non-stabilized phosphorus ylides nih.gov |
| Achiral Base | Deprotonates the phosphonium salt to generate the ylide. | Potassium bis(trimethylsilyl)amide (KHMDS) |
| Outcome | Formation of (R)- or (S)-4-(3,5-Dichlorophenyl)-2-methyl-1-butene with high enantiomeric excess. | Axially chiral alkenes in up to 92% ee. organic-chemistry.org |
Diastereoselective Control in Remote Functionalization
Diastereoselectivity arises when a reaction can form two or more stereoisomers (diastereomers) and shows a preference for one. This typically occurs in molecules that already possess at least one stereocenter, which then influences the creation of a new stereocenter. While the target molecule itself has only one chiral center, the principles of diastereoselective control are relevant when considering the synthesis of more complex derivatives or when using a synthetic strategy that involves a precursor already bearing a stereocenter.
The concept of "remote functionalization" refers to reactions where a functional group or reagent influences the reactivity or stereochemistry at a position that is not immediately adjacent. Substrate-controlled diastereoselectivity is a powerful tool where a resident chiral center directs the stereochemical outcome of a reaction at a remote site.
For example, a hypothetical synthetic route might start from a chiral precursor containing the 3,5-dichlorophenyl moiety and a remote stereocenter. A subsequent reaction, such as a catalytic hydroalkylation or hydrogenation, could form the C4 stereocenter of the target scaffold. chemrxiv.orgacs.org The stereochemical configuration of the existing chiral center would energetically favor one transition state over the other, leading to the preferential formation of one diastereomer. For instance, methods involving NiH-catalyzed hydroalkylation have been shown to control the formation of vicinal stereocenters with high diastereoselectivity by proceeding through a diastereoselective radical addition to a metal complex. chemrxiv.org Similarly, the asymmetric hydrogenation of an arene can be influenced by a pre-existing chiral center elsewhere in the molecule, directing the approach of the substrate to the catalyst surface and thus determining the stereochemistry of the newly formed saturated ring. acs.org
Table 3: Principles of a Hypothetical Diastereoselective Synthesis
| Principle | Description |
|---|---|
| Chiral Substrate | A precursor molecule containing the 3,5-dichlorophenyl group and at least one pre-existing stereocenter. |
| Reaction Type | A bond-forming or functionalization reaction that creates a new, remote stereocenter (e.g., catalytic hydrogenation, hydroalkylation). |
| Stereochemical Control | The existing stereocenter creates a diastereomeric transition state with the catalyst/reagent, lowering the activation energy for the formation of one diastereomer over the other. |
| Outcome | A product mixture enriched in one diastereomer. |
Elucidation of Chemical Reactivity and Mechanistic Pathways of 4 3,5 Dichlorophenyl 2 Methyl 1 Butene
Electrophilic Addition Reactions to the Alkene Moiety
The carbon-carbon double bond in 4-(3,5-dichlorophenyl)-2-methyl-1-butene is an area of high electron density, making it susceptible to attack by electrophiles. This initiates electrophilic addition reactions, which are characteristic of alkenes. fiveable.me The reaction proceeds in a stepwise manner, typically involving the formation of a carbocation intermediate. fiveable.me
Regioselectivity and Stereoselectivity in Hydrogen Halide Additions
The addition of hydrogen halides (HX, such as HCl or HBr) to an unsymmetrical alkene like this compound is governed by the principle of regioselectivity. masterorganicchemistry.com This principle is famously summarized by Markovnikov's rule, which dictates that the hydrogen atom of the hydrogen halide will bond to the carbon atom of the double bond that already possesses the greater number of hydrogen atoms. libretexts.orglibretexts.org
In the case of this compound, the initial step of the reaction is the protonation of the double bond by the electrophilic hydrogen of the HX. youtube.com This can lead to two potential carbocation intermediates. Path A involves the addition of the proton to the C1 carbon, which initially has two hydrogens, resulting in a more stable tertiary carbocation at the C2 position. Path B, conversely, involves protonation at C2, leading to a less stable primary carbocation at C1.
The stability of carbocations follows the order: tertiary > secondary > primary. fiveable.me Therefore, the reaction pathway proceeds preferentially through the more stable tertiary carbocation. youtube.com The subsequent attack by the halide ion (X⁻) on this tertiary carbocation yields the major product, 2-halo-4-(3,5-dichlorophenyl)-2-methylbutane, in accordance with Markovnikov's rule. chemistrysteps.com
Stereoselectivity in this reaction is generally low. The carbocation intermediate is planar, allowing the nucleophilic halide ion to attack from either face with nearly equal probability. masterorganicchemistry.com This results in a racemic mixture of syn and anti addition products if a new stereocenter is formed. masterorganicchemistry.com
Table 1: Regioselectivity in Hydrogen Halide Addition
| Reactant | Reagent | Intermediate (Major Pathway) | Major Product |
| This compound | H-X | 4-(3,5-Dichlorophenyl)-2-methyl-2-butyl carbocation (Tertiary) | 2-Halo-4-(3,5-dichlorophenyl)-2-methylbutane (Markovnikov Product) |
Halogenation and Hydrohalogenation Reaction Mechanisms
The hydrohalogenation mechanism is a two-step electrophilic addition. youtube.com
Protonation of the Alkene: The π electrons of the alkene's double bond attack the electrophilic proton of the hydrogen halide, forming a new C-H bond and a carbocation intermediate. youtube.com As discussed, the more stable tertiary carbocation at C2 is preferentially formed. libretexts.org
Nucleophilic Attack: The halide ion (X⁻), acting as a nucleophile, attacks the electron-deficient carbocation, forming the final alkyl halide product. youtube.com
Halogenation, the addition of halogens like Br₂ or Cl₂, follows a different but related mechanism. masterorganicchemistry.com
Formation of a Halonium Ion: The alkene's π bond attacks one of the halogen atoms, displacing the other as a halide ion. This forms a cyclic halonium ion intermediate (e.g., a bromonium or chloronium ion), where the halogen is bonded to both carbons of the original double bond. masterorganicchemistry.com
Nucleophilic Attack: The displaced halide ion then attacks one of the carbons of the cyclic halonium ion from the side opposite the halogen bridge (backside attack). masterorganicchemistry.com This ring-opening step results in anti-addition, where the two halogen atoms are added to opposite faces of the double bond. masterorganicchemistry.com
Carbocation Rearrangement Phenomena in Addition Reactions
A key piece of evidence for the existence of carbocation intermediates is the observation of structural rearrangements in some electrophilic additions. openstax.org Carbocations can rearrange to form a more stable carbocation through processes like hydride shifts (migration of a hydrogen atom with its bonding electrons) or alkyl shifts. fiveable.mepressbooks.pub This typically occurs when a less stable carbocation can become a more stable one, for example, a secondary carbocation rearranging to a tertiary one. libretexts.orglibretexts.org
In the hydrohalogenation of this compound, the initially formed carbocation is tertiary. fiveable.me This is already a highly stable form of carbocation. While a 1,2-hydride shift from the adjacent C3 carbon is theoretically possible, it would lead to a secondary carbocation. Although this secondary position is benzylic-like, the strong electron-withdrawing effect of the two chlorine atoms on the phenyl ring would likely destabilize this adjacent positive charge, making the rearrangement thermodynamically unfavorable. Therefore, significant carbocation rearrangement is not expected in this specific reaction, and the primary product will be the unrearranged one. openstax.orgpressbooks.pub
Radical Reactions and Their Propagation Mechanisms
In addition to electrophilic reactions, the alkene can undergo reactions via free radical mechanisms, often initiated by light, heat, or a radical initiator.
Allylic Bromination using N-Bromosuccinimide (NBS)
N-Bromosuccinimide (NBS) is a specific reagent used for the bromination of the allylic position—the carbon atom adjacent to a double bond. libretexts.org This reaction proceeds via a free-radical chain mechanism and is favored over electrophilic addition because NBS provides a low, steady concentration of Br₂. masterorganicchemistry.com
The mechanism involves three stages:
Initiation: The reaction is initiated by the homolytic cleavage of a radical initiator or the N-Br bond in NBS to form a small number of bromine radicals. chemistrysteps.com
Propagation: A bromine radical abstracts an allylic hydrogen from C3 of this compound. This is the preferred site of attack because it forms a resonance-stabilized allylic radical. chemistrysteps.com This allylic radical can then react with a Br₂ molecule (formed from the reaction of HBr with NBS) to yield the allylic bromide product and a new bromine radical, which continues the chain. libretexts.orgchemistrysteps.com
Termination: The reaction terminates when two radicals combine.
Due to the resonance stabilization of the intermediate allylic radical, a mixture of products can be formed. The unpaired electron is delocalized between C3 and C1, which can lead to the formation of both 3-bromo-4-(3,5-dichlorophenyl)-2-methyl-1-butene and 1-bromo-4-(3,5-dichlorophenyl)-2-methyl-2-butene. stackexchange.com
Table 2: Allylic Bromination with NBS
| Reactant | Reagent | Intermediate Radical | Potential Products |
| This compound | NBS, hv | Resonance-stabilized allylic radical | 3-Bromo-4-(3,5-dichlorophenyl)-2-methyl-1-butene and 1-Bromo-4-(3,5-dichlorophenyl)-2-methyl-2-butene |
Free Radical Addition Processes
While the addition of HBr typically follows Markovnikov's rule, the presence of peroxides (ROOR) completely reverses the regioselectivity, leading to an anti-Markovnikov product. libretexts.org This occurs through a free-radical chain mechanism. libretexts.org
Initiation: Peroxides are homolytically cleaved by heat or light to form alkoxy radicals (RO•). The alkoxy radical then reacts with HBr to generate a bromine radical (Br•). libretexts.org
Propagation: The bromine radical, acting as an electrophile, adds to the alkene double bond. It adds to the C1 carbon to form the more stable tertiary radical at C2, rather than adding to C2 to form a less stable primary radical at C1. chemistrysteps.com This newly formed carbon radical then abstracts a hydrogen atom from another HBr molecule, yielding the anti-Markovnikov product and a new bromine radical to continue the chain.
The final product is 1-bromo-4-(3,5-dichlorophenyl)-2-methylbutane, where the bromine has added to the less substituted carbon of the double bond. masterorganicchemistry.com This radical addition pathway is specific to HBr; it does not work effectively with HCl or HI. chemistrysteps.com
Olefin Metathesis and Polymerization Chemistry
The olefinic portion of this compound, specifically the 2-methyl-1-butene (B49056) group, is susceptible to a variety of transformations catalyzed by transition metals, including metathesis and oligomerization reactions. The steric hindrance around the double bond and the electronic nature of the dichlorophenyl group influence the reactivity and product distribution in these processes.
Ring-Closing Metathesis (RCM) Investigations on Related Substrates
Ring-closing metathesis (RCM) is a powerful synthetic tool for the formation of cyclic compounds from diene precursors. wikipedia.org While no specific RCM studies on dienes derived directly from this compound are prominently reported, the feasibility and challenges of such reactions can be inferred from studies on structurally related substrates. The success of an RCM reaction is highly dependent on the catalyst, reaction conditions, and the structure of the diene substrate. organic-chemistry.org
For a hypothetical RCM substrate derived from this compound, such as one containing another terminal alkene tethered to the phenyl ring or the butene chain, the key transformation would involve the formation of a new cyclic alkene. The presence of the 1,1-disubstituted (gem-disubstituted) alkene in the 2-methyl-1-butene moiety is a critical factor.
Table 1: Factors Influencing Hypothetical RCM of this compound Derivatives
| Feature | Implication for RCM | Reference |
| 1,1-Disubstituted Alkene | Generally less reactive than terminal alkenes. May require higher catalyst loading or elevated temperatures. | wikipedia.org |
| Aryl Halide Substituents | Generally tolerated by modern Ru-based catalysts. Can electronically influence catalyst activity. | nih.gov |
| Steric Hindrance | The bulky 3,5-dichlorophenyl group may hinder the approach of the catalyst to the olefin. | mdpi.com |
| Catalyst Choice | Second-generation Grubbs or Hoveyda-Grubbs catalysts are typically more effective for hindered or less reactive olefins. | organic-chemistry.org |
Dimerization and Oligomerization Pathways
The dimerization and oligomerization of styrenic olefins are well-documented processes, often catalyzed by acid catalysts (like zeolites) or transition metal complexes. researchgate.netnih.gov this compound can be considered a substituted styrene (B11656) derivative, and its behavior in such reactions would be analogous, though modulated by its specific substituents.
Under acidic conditions, the reaction would likely proceed via a carbocationic mechanism. Protonation of the double bond would generate a tertiary carbocation, stabilized by the adjacent phenyl ring. This carbocation could then be attacked by a second molecule of the olefin, leading to a dimeric carbocation, which could then lose a proton to form a mixture of dimeric products. The regioselectivity of the dimerization would be influenced by the steric hindrance of the dichlorophenyl and methyl groups.
Transition metal-catalyzed oligomerization, for example using nickel or zirconium-based catalysts, offers another pathway. nih.govdtic.mil These reactions proceed through insertion of the alkene into a metal-hydride or metal-alkyl bond. Subsequent insertions lead to chain growth, while β-hydride elimination terminates the process, releasing an oligomer and regenerating the active catalyst. nih.gov For this compound, the presence of the two chlorine atoms could potentially influence the catalyst's activity and the distribution of the resulting oligomers.
Table 2: Potential Products from Dimerization of this compound
| Dimerization Pathway | Key Intermediate | Potential Product Type | Reference |
| Acid-Catalyzed | Tertiary carbocation stabilized by the phenyl ring | Linear and cyclic dimers | researchgate.net |
| Transition Metal-Catalyzed | Metal-alkyl complex | Linear and branched dimers/oligomers | nih.govdtic.mil |
Reactivity of the Dichlorophenyl Substituent
The 3,5-dichlorophenyl group is a key feature of the molecule, and its reactivity is dominated by the two chlorine substituents on the aromatic ring. These substituents dictate the outcomes of electrophilic and nucleophilic aromatic substitution reactions and provide handles for cross-coupling chemistry.
Electrophilic Aromatic Substitution Reactions on the Dichlorophenyl Ring
Electrophilic aromatic substitution (EAS) is a fundamental reaction of benzene (B151609) and its derivatives. masterorganicchemistry.com The substituents already present on the ring determine the rate and regioselectivity of the reaction. In this compound, the aromatic ring has three substituents to consider: two chlorine atoms and one alkyl group (-CH₂CH(CH₃)C=CH₂).
Chlorine atoms are deactivating yet ortho-, para-directing groups. vaia.com The alkyl group is weakly activating and also ortho-, para-directing. The two chlorine atoms at the meta-positions (C3 and C5) strongly deactivate the ring towards electrophilic attack due to their inductive electron withdrawal. Their directing effects reinforce each other, directing incoming electrophiles to the C2, C4, and C6 positions. The alkyl group at C1 also directs to its ortho positions (C2 and C6) and its para position (C4).
Table 3: Predicted Regioselectivity of EAS on the Dichlorophenyl Ring
| Reaction | Reagents | Predicted Major Product | Reference |
| Nitration | HNO₃, H₂SO₄ | 1,3-Dichloro-5-(2-methylbut-3-en-2-yl)-2-nitrobenzene | vaia.com |
| Halogenation | Br₂, FeBr₃ | 1-Bromo-2,4-dichloro-6-(2-methylbut-3-en-2-yl)benzene | masterorganicchemistry.com |
| Friedel-Crafts Acylation | RCOCl, AlCl₃ | Reaction is unlikely due to strong deactivation of the ring. | msu.edu |
Nucleophilic Aromatic Substitution Considerations
Nucleophilic aromatic substitution (SNAr) is a substitution reaction where a nucleophile displaces a leaving group on an aromatic ring. wikipedia.org This reaction is generally facilitated by the presence of strong electron-withdrawing groups (such as -NO₂) positioned ortho or para to the leaving group (in this case, a chlorine atom). byjus.commasterorganicchemistry.com These groups are necessary to stabilize the negatively charged intermediate (a Meisenheimer complex) that forms during the reaction. masterorganicchemistry.com
In this compound, the chlorine atoms are in a meta relationship to each other, and there are no strong electron-withdrawing groups ortho or para to them. The other substituent is a weakly activating alkyl group. Therefore, the aromatic ring is not sufficiently activated for a standard SNAr reaction. Displacement of one of the chlorine atoms by common nucleophiles (e.g., alkoxides, amines) would require harsh reaction conditions (high temperature and pressure) and is generally considered unfavorable. nih.gov Alternative mechanisms, such as those involving benzyne (B1209423) intermediates, are also unlikely under typical conditions.
Further Cross-Coupling Reactivity of the Aryl Halide
The carbon-chlorine bonds on the phenyl ring serve as excellent handles for transition metal-catalyzed cross-coupling reactions. wikipedia.org These reactions are powerful methods for forming new carbon-carbon and carbon-heteroatom bonds. Aryl chlorides are generally less reactive than the corresponding bromides or iodides, but significant advances in catalyst design, particularly the development of bulky, electron-rich phosphine (B1218219) ligands, have enabled their efficient use in a wide range of transformations. wiley-vch.denih.gov
Both chlorine atoms in this compound are potentially reactive. Monosubstitution can often be achieved by controlling the stoichiometry of the reagents. Stepwise or double cross-coupling could also be employed to synthesize more complex, polysubstituted aromatic structures. The steric hindrance around the C-Cl bonds is not excessive, suggesting that a variety of coupling partners could be used successfully. nih.gov
Table 4: Potential Cross-Coupling Reactions of the Aryl Halide Moiety
| Reaction Name | Coupling Partner | Catalyst System (Example) | Resulting Bond | Reference |
| Suzuki Coupling | Organoboron reagent (e.g., Ar-B(OH)₂) | Pd(OAc)₂, SPhos | C-C (Aryl-Aryl) | wiley-vch.de |
| Heck Coupling | Alkene | Pd(OAc)₂, P(o-tolyl)₃ | C-C (Aryl-Vinyl) | wikipedia.org |
| Sonogashira Coupling | Terminal Alkyne | PdCl₂(PPh₃)₂, CuI | C-C (Aryl-Alkynyl) | wiley-vch.de |
| Buchwald-Hartwig Amination | Amine (R₂NH) | Pd₂(dba)₃, BINAP | C-N | nih.gov |
| Hiyama Coupling | Organosilicon reagent | PdCl₂(dppf) | C-C (Aryl-Aryl) | nih.gov |
Derivatization and Structural Modification Studies of 4 3,5 Dichlorophenyl 2 Methyl 1 Butene
Functionalization of the Alkene Double Bond
The terminal double bond in 4-(3,5-Dichlorophenyl)-2-methyl-1-butene represents a key site for introducing new functional groups, which could lead to a variety of novel derivatives.
Epoxidation and Dihydroxylation Methodologies
Epoxidation involves the conversion of the C=C double bond into a three-membered cyclic ether known as an epoxide. This transformation is typically achieved using peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA). For a related compound, 1-butene, epoxidation on a titanium silicate (B1173343) catalyst has been studied, yielding 1,2-epoxybutane (B156178) with high selectivity. abo.fi The resulting epoxide from this compound would be a valuable intermediate, as the strained ring can be opened by various nucleophiles to install a wide range of functionalities.
Dihydroxylation is the process of adding two hydroxyl (-OH) groups across the double bond to form a vicinal diol. This can be achieved through several methods. Syn-dihydroxylation, where both hydroxyl groups add to the same face of the double bond, is commonly performed using osmium tetroxide (OsO₄) or cold, alkaline potassium permanganate (B83412) (KMnO₄). masterorganicchemistry.comkhanacademy.org The Sharpless asymmetric dihydroxylation is a powerful variant that allows for the enantioselective synthesis of chiral diols from alkenes, which is crucial in the synthesis of natural products and pharmaceuticals. nih.gov
Hydrogenation and Deuteration Mechanisms
Hydrogenation of the alkene would result in the saturation of the double bond, yielding 4-(3,5-Dichlorophenyl)-2-methylbutane. This reaction is typically carried out using hydrogen gas (H₂) in the presence of a metal catalyst such as palladium, platinum, or nickel. The reaction generally proceeds via syn-addition of two hydrogen atoms across the double bond.
Deuteration involves the introduction of deuterium (B1214612) (D), a heavy isotope of hydrogen. For the alkene functional group, this can be achieved using deuterium gas (D₂) with a metal catalyst, analogous to hydrogenation. Additionally, the terminal methyl group represents a site for potential deuteration. The introduction of a trideuteromethyl (-CD₃) group, often called a "magic methyl" group in medicinal chemistry, can have significant effects on the pharmacological properties of a molecule by altering its metabolic stability. nih.gov This is typically achieved using specific deuterated reagents. nih.gov
Hydroboration-Oxidation Sequences
Hydroboration-oxidation is a two-step reaction that also achieves the hydration of an alkene, but with anti-Markovnikov regioselectivity. masterorganicchemistry.com In the first step, a borane (B79455) reagent, such as borane (BH₃) or 9-borabicyclo[3.3.1]nonane (9-BBN), adds across the double bond. masterorganicchemistry.comnih.gov For a terminal alkene like this compound, the boron atom attaches to the less substituted carbon (C1), and a hydrogen atom attaches to the more substituted carbon (C2). masterorganicchemistry.comnih.gov In the second step, oxidation with hydrogen peroxide (H₂O₂) in a basic solution replaces the boron atom with a hydroxyl group. nih.gov This sequence would yield 4-(3,5-dichlorophenyl)-2-methylbutan-1-ol. This method is stereospecific, resulting in a syn-addition of the hydrogen and hydroxyl group. masterorganicchemistry.com
Side Chain Modification Strategies
Modifications to the side chain of this compound, distinct from reactions at the double bond, could provide another avenue for creating new derivatives.
Transformations at the Terminal Methyl Group
The terminal methyl group (at C2) is generally less reactive than the alkene. However, under specific conditions, such as free-radical halogenation, it could be functionalized to introduce halides, which can then be substituted to introduce other functional groups. While general methods for methyl group transformation exist, specific studies on this compound have not been reported.
Exploration of Remote Functionalization
Remote functionalization refers to the selective chemical transformation of a C-H bond that is not adjacent to an existing functional group. These reactions often rely on complex catalyst systems that can reach across the molecule to activate a specific, remote position. This advanced strategy could potentially be used to modify the methylene (B1212753) group at the C3 position or even the aromatic ring, but its application to this compound has not been documented in the available literature.
Synthesis of Analogues with Varied Substitution Patterns
The synthesis of analogues of this compound allows for a systematic investigation into how structural changes influence the molecule's chemical properties and reactivity. Modifications can be targeted at two primary sites: the aromatic dichlorophenyl ring and the unsaturated butene side chain.
The reactivity of the phenyl ring in this compound is significantly influenced by its substituents. The parent molecule contains two chlorine atoms on the aromatic ring. Halogens like chlorine are known to be electron-withdrawing groups (EWGs) primarily through their inductive effect (-I), which arises from their high electronegativity. lasalle.edu This effect reduces the electron density of the aromatic ring, making it less nucleophilic and thus less reactive towards electrophilic aromatic substitution compared to unsubstituted benzene (B151609). studymind.co.ukwikipedia.org Such groups are referred to as deactivating groups. wikipedia.org
The synthesis of analogues with different substituents in place of the chlorine atoms can modulate the ring's reactivity.
Electron-Donating Groups (EDGs): Replacing the chloro groups with electron-donating groups, such as alkyl (e.g., -CH₃) or alkoxy (e.g., -OCH₃), would be expected to increase the reactivity of the aromatic ring. EDGs donate electron density to the ring, making it more nucleophilic and activating it towards electrophilic attack. lasalle.edustudymind.co.uk
Stronger Electron-Withdrawing Groups (EWGs): Conversely, substituting the chlorine atoms with more potent EWGs, like a nitro group (-NO₂) or a trifluoromethyl group (-CF₃), would lead to even stronger deactivation of the ring. wikipedia.orglibretexts.org These groups would render the aromatic system significantly less susceptible to electrophilic substitution. libretexts.org
The following table summarizes the predicted impact of various substituents on the reactivity of the aromatic ring in a hypothetical electrophilic substitution reaction, such as nitration.
| Substituent (X) in 4-(3,5-di-X-phenyl)-2-methyl-1-butene | Electronic Effect of Substituent | Predicted Ring Reactivity (towards Electrophilic Substitution) |
| -OCH₃ (Methoxy) | Strongly Activating | High |
| -CH₃ (Methyl) | Activating | Moderate |
| -H (Hydrogen) | Neutral (Reference) | Baseline |
| -Cl (Chloro) | Deactivating | Low |
| -CF₃ (Trifluoromethyl) | Strongly Deactivating | Very Low |
| -NO₂ (Nitro) | Strongly Deactivating | Very Low |
This table presents predicted reactivity trends based on established principles of physical organic chemistry.
The alkene portion of this compound is a trisubstituted double bond, meaning the two carbons of the C=C bond are attached to three non-hydrogen atoms (one phenylpropyl group and two methyl groups). The stability of an alkene is generally dependent on its substitution pattern. khanacademy.org
Research has established that alkene stability increases with the number of alkyl substituents attached to the double bond carbons. masterorganicchemistry.comlibretexts.org The generally accepted order of stability is: tetrasubstituted > trisubstituted > disubstituted > monosubstituted. masterorganicchemistry.comcurlyarrows.com This trend is attributed to factors such as hyperconjugation, where adjacent C-H σ-bonds stabilize the π-system, and the greater strength of sp²-sp³ bonds compared to sp³-sp³ bonds. libretexts.orgchadsprep.com
Therefore, modifying the alkene structure of the parent compound would be expected to alter its thermodynamic stability.
Isomerization to a Tetrasubstituted Alkene: An isomeric form, such as 4-(3,5-Dichlorophenyl)-2-methyl-2-butene, would feature a tetrasubstituted double bond. Based on general principles, this isomer would be predicted to be more thermodynamically stable than the parent trisubstituted alkene. masterorganicchemistry.comlibretexts.org
Isomerization to a Disubstituted Alkene: Conversely, an isomer with a disubstituted double bond, like 4-(3,5-Dichlorophenyl)-3-methyl-2-butene, would be expected to be less stable than the parent compound.
The reactivity of the alkene in reactions like electrophilic addition is often inversely related to its stability. A more stable alkene generally has a higher activation energy barrier for reactions that involve breaking the π-bond. libretexts.org Thus, the more stable tetrasubstituted isomer would likely be less reactive towards addition reactions than the original trisubstituted alkene.
The table below outlines potential isomers through modification of the alkene and their predicted relative stability.
| Compound Name | Alkene Structure | Substitution Pattern | Predicted Relative Thermodynamic Stability |
| This compound | 2-methyl-1-butene (B49056) | Trisubstituted | Moderate |
| 4-(3,5-Dichlorophenyl)-2-methyl-2-butene | 2-methyl-2-butene | Tetrasubstituted | High |
| 4-(3,5-Dichlorophenyl)-3-methyl-2-butene | 3-methyl-2-butene | Disubstituted (trans) | Low |
This table presents predicted stability trends based on the established principles of alkene stability.
Advanced Spectroscopic and Chromatographic Methods for Research Characterization of 4 3,5 Dichlorophenyl 2 Methyl 1 Butene
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
High-resolution NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules. For 4-(3,5-Dichlorophenyl)-2-methyl-1-butene, a combination of one-dimensional and advanced two-dimensional (2D) NMR techniques allows for the complete assignment of all proton (¹H) and carbon (¹³C) signals, providing a detailed map of the molecule's covalent framework.
Advanced 2D NMR Techniques (COSY, HSQC, HMBC, NOESY)
To fully resolve the structure of this compound, a suite of 2D NMR experiments is employed. These experiments reveal correlations between different nuclei, allowing for the piecing together of the molecular puzzle.
Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically those on adjacent carbon atoms. For this compound, COSY spectra would be expected to show correlations between the protons of the ethyl group and the allylic protons.
Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates directly bonded proton and carbon atoms. This is crucial for assigning the carbon signals based on the already assigned proton signals.
Heteronuclear Multiple Bond Correlation (HMBC): HMBC spectroscopy detects longer-range couplings between protons and carbons (typically over two to three bonds). This is particularly useful for identifying quaternary carbons and for connecting different fragments of the molecule. For instance, HMBC correlations would be expected between the benzylic protons and the carbons of the dichlorophenyl ring.
Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY reveals through-space correlations between protons that are in close proximity, which is invaluable for determining the stereochemistry and conformation of the molecule.
Below are the predicted ¹H and ¹³C NMR chemical shifts for this compound, along with their expected 2D NMR correlations.
Interactive Table 1: Predicted ¹H and ¹³C NMR Data and 2D Correlations for this compound
| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | COSY Correlations | HSQC Correlation | HMBC Correlations | NOESY Correlations |
| 1 | 4.85 (d) | 112.5 | H-1' | C-1 | C-2, C-3 | H-1', H-3 |
| 1' | 4.95 (d) | H-1 | C-2, C-3 | H-1, H-3 | ||
| 2 | - | 145.0 | - | - | - | - |
| 3 | 2.80 (t) | 40.0 | H-4 | C-3 | C-1, C-2, C-4, C-1' | H-1, H-1', H-4, CH₃ |
| 4 | 2.40 (q) | 35.0 | H-3 | C-4 | C-2, C-3, C-1' | H-3, CH₃ |
| 5 (CH₃) | 1.75 (s) | 22.0 | - | C-5 | C-1, C-2, C-3 | H-1, H-1', H-3, H-4 |
| 1' (Ar) | - | 142.0 | - | - | - | - |
| 2', 6' (Ar) | 7.20 (d) | 128.0 | H-4' | C-2', C-6' | C-4', C-1' (Ar) | H-3 |
| 3', 5' (Ar) | - | 134.0 | - | - | - | - |
| 4' (Ar) | 7.15 (t) | 126.0 | H-2', H-6' | C-4' | C-2', C-6' | - |
Stereochemical Assignment through NMR Anisotropy
While standard NMR techniques are powerful for determining connectivity, assigning the absolute stereochemistry of chiral molecules can be more challenging. NMR anisotropy effects, which arise from the non-uniform magnetic environment experienced by a molecule when it is placed in a strong magnetic field, can provide valuable stereochemical information. By dissolving the analyte in a chiral aligning medium, it is possible to induce a small degree of orientation, leading to the observation of residual dipolar couplings (RDCs). These RDCs are dependent on the orientation of the internuclear vectors with respect to the magnetic field and can be used to determine the relative orientation of different parts of the molecule, thus aiding in the assignment of its stereochemistry.
Mass Spectrometry (MS) in Mechanistic and Degradation Studies
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is an essential tool for confirming the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation patterns.
Fragmentation Pathway Analysis
In mass spectrometry, molecules are ionized and then fragmented. The pattern of fragmentation is characteristic of the molecule's structure. For this compound, electron ionization (EI) would likely lead to a series of fragmentation events. A plausible fragmentation pathway could involve the initial loss of a methyl radical, followed by cleavage of the bond between the benzylic carbon and the aromatic ring. The presence of two chlorine atoms would result in a characteristic isotopic pattern for chlorine-containing fragments.
Interactive Table 2: Predicted Mass Spectrometry Fragmentation of this compound
| m/z | Proposed Fragment | Structure |
| 214/216/218 | [M]⁺ | [C₁₁H₁₂Cl₂]⁺ |
| 199/201/203 | [M - CH₃]⁺ | [C₁₀H₉Cl₂]⁺ |
| 159/161 | [M - C₄H₇]⁺ | [C₇H₅Cl₂]⁺ |
| 124 | [C₇H₅Cl]⁺ | [C₇H₅Cl]⁺ |
| 91 | [C₇H₇]⁺ | [C₇H₇]⁺ |
High-Resolution Mass Spectrometry for Molecular Formula Confirmation
High-resolution mass spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio, which can be used to determine the elemental composition of a molecule with a high degree of confidence. For this compound, HRMS would be able to distinguish its exact mass from that of other molecules with the same nominal mass but different elemental compositions, thereby confirming the molecular formula C₁₁H₁₂Cl₂.
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis
Vibrational spectroscopy, which includes Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes.
FT-IR Spectroscopy: In FT-IR spectroscopy, a molecule absorbs infrared radiation at specific frequencies that correspond to the vibrational frequencies of its bonds.
Raman Spectroscopy: Raman spectroscopy involves the inelastic scattering of monochromatic light, usually from a laser. The scattered light has a different frequency from the incident light, and the frequency shift corresponds to the vibrational frequencies of the molecule.
For this compound, both techniques would provide complementary information. The C-H stretching and bending vibrations of the aromatic ring and the alkene, as well as the C=C stretching of the double bond and the aromatic ring, would be observable. The C-Cl stretching vibrations would also be expected in the fingerprint region of the spectrum.
Interactive Table 3: Predicted Vibrational Spectroscopy Data for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) (FT-IR) | Expected Wavenumber (cm⁻¹) (Raman) |
| Aromatic C-H Stretch | 3100-3000 | 3100-3000 |
| Alkene =C-H Stretch | 3080-3010 | 3080-3010 |
| Aliphatic C-H Stretch | 2960-2850 | 2960-2850 |
| C=C Stretch (Alkene) | 1650 | 1650 |
| C=C Stretch (Aromatic) | 1600, 1585, 1475 | 1600, 1585, 1475 |
| C-Cl Stretch | 800-600 | 800-600 |
Hyphenated Chromatographic Techniques for Purity and Transformation Product Analysis
To ensure the integrity of a research compound and to study its potential degradation or metabolic pathways, powerful separation and detection techniques are required. Hyphenated chromatography, which couples a chromatographic separation method with a spectroscopic detection method, is the gold standard for this type of analysis.
Gas chromatography-mass spectrometry (GC-MS) is an ideal technique for the analysis of volatile and thermally stable compounds like this compound and its potential impurities or transformation products. nih.gov In GC, the sample is vaporized and separated based on its boiling point and interactions with a stationary phase within a long capillary column. researchgate.net
Following separation, the individual components enter the mass spectrometer, which ionizes the molecules and separates the resulting charged fragments based on their mass-to-charge (m/z) ratio. The resulting mass spectrum provides a molecular fingerprint, often allowing for unambiguous identification of the compound. The fragmentation pattern is particularly useful, as it provides structural clues about the molecule. For this compound, characteristic fragments would likely include the molecular ion peak and fragments corresponding to the loss of a methyl group, the butene chain, or chlorine atoms. This technique is highly sensitive and can detect trace-level impurities. foodnavigator.com
| Compound | Retention Time (min) | Molecular Ion (m/z) | Key Fragment Ions (m/z) |
|---|---|---|---|
| This compound | 12.5 | 214/216/218 | 199/201 (Loss of CH₃), 159/161 (Loss of C₄H₇), 124 (Loss of Cl) |
For analyzing more complex mixtures, or for transformation products that may be less volatile or more polar (e.g., hydroxylated metabolites), liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice. nih.govresearchgate.net LC separates compounds in a liquid mobile phase based on their affinity for a solid stationary phase. This versatility allows for the analysis of a wider range of compounds than GC. nih.gov
The separated compounds are then introduced into a tandem mass spectrometer (MS/MS). In this setup, a specific precursor ion (often the molecular ion of the target analyte) is selected in the first mass analyzer. This ion is then fragmented, and the resulting product ions are analyzed in a second mass analyzer. This process, known as Multiple Reaction Monitoring (MRM), is exceptionally selective and sensitive, allowing for the quantification of target compounds even in highly complex biological or environmental matrices. nih.gov This makes LC-MS/MS an indispensable tool for studying the fate and transformation of this compound in various systems.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) for Quantification | Product Ion (m/z) for Confirmation |
|---|---|---|---|
| This compound | 215/217 [M+H]⁺ | 159/161 | 124 |
| Hypothetical Hydroxylated Metabolite | 231/233 [M+H]⁺ | 175/177 | 140 |
Computational and Theoretical Chemistry Investigations of 4 3,5 Dichlorophenyl 2 Methyl 1 Butene
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Density Functional Theory (DFT) is a widely used quantum chemical method that calculates the electronic structure of a molecule based on its electron density, which is a function of just three spatial coordinates. nih.govresearchgate.net This approach is computationally more efficient than many other high-level methods while often providing a high degree of accuracy. masterorganicchemistry.com
A DFT study on 4-(3,5-dichlorophenyl)-2-methyl-1-butene would begin by optimizing the molecule's geometry to find its most stable three-dimensional structure, known as the ground state. This involves finding the arrangement of atoms that corresponds to the lowest energy on the potential energy surface. The resulting bond lengths, bond angles, and dihedral angles would provide the foundational structure for all other calculations.
Furthermore, DFT is invaluable for studying transition states—the highest energy points along a reaction pathway. scribd.com By identifying the transition state structures for potential reactions involving the butene moiety (e.g., addition reactions) or the dichlorophenyl ring (e.g., substitution reactions), chemists can calculate activation energies. These energies are crucial for predicting reaction rates and understanding the kinetic feasibility of various chemical transformations. chemeo.com For example, the reaction of the double bond with an electrophile would proceed through a specific transition state, the energy of which could be precisely calculated using DFT.
Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. nih.gov The HOMO is the orbital that acts as an electron donor, while the LUMO is the electron acceptor. nih.gov
For this compound, a molecular orbital analysis would involve calculating the energies and visualizing the spatial distributions of these frontier orbitals. researchgate.netmdpi.com
HOMO: The location of the HOMO would indicate the most nucleophilic region of the molecule, likely to be the π-bond of the butene group, which is rich in electron density.
LUMO: The LUMO's location would identify the most electrophilic site. In this molecule, the LUMO is expected to be distributed across the dichlorophenyl ring, influenced by the electronegative chlorine atoms.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that reflects the molecule's chemical stability and reactivity. mdpi.comresearchgate.net A small gap suggests that the molecule is more reactive and can be easily excited, whereas a large gap indicates higher stability. mdpi.com By calculating these values, one can predict how the molecule will interact with other reagents.
Table 1: Hypothetical Frontier Orbital Data This interactive table illustrates the type of data that would be generated from a molecular orbital analysis. Note: These values are for illustrative purposes only and are not based on actual calculations for this specific molecule.
| Orbital | Energy (eV) | Description |
| HOMO | -6.5 | Highest Occupied Molecular Orbital; indicates nucleophilic sites. |
| LUMO | -1.2 | Lowest Unoccupied Molecular Orbital; indicates electrophilic sites. |
| Gap (ΔE) | 5.3 | Energy difference; relates to chemical reactivity and stability. |
An Electrostatic Potential Surface (EPS), also known as a Molecular Electrostatic Potential (MEP) map, provides a visual representation of the charge distribution within a molecule. nih.govaps.org It is generated by mapping the electrostatic potential onto the molecule's electron density surface. Different colors are used to denote different potential values: red typically indicates regions of negative potential (electron-rich, attractive to electrophiles), while blue signifies areas of positive potential (electron-poor, attractive to nucleophiles). researchgate.net
For this compound, an EPS analysis would clearly identify the reactive sites. It would be expected to show:
A region of high electron density (red) around the carbon-carbon double bond of the butene group, confirming its nucleophilic character.
Electron-deficient regions (positive potential) around the hydrogen atoms and potentially near the chlorine atoms due to their high electronegativity, which creates a "sigma-hole" phenomenon making them potential sites for certain interactions.
The dichlorophenyl ring would exhibit a complex potential distribution, with the chlorine atoms strongly influencing the surrounding electrostatic landscape.
This analysis provides a chemically intuitive picture of where the molecule is most likely to undergo electrophilic or nucleophilic attack. sid.ir
Molecular Dynamics Simulations for Conformational Analysis
While quantum chemical calculations are excellent for static structures, molecules are dynamic entities that constantly move and change shape. Molecular Dynamics (MD) simulations model this motion by applying the principles of classical mechanics to the atoms in a system over time. An MD simulation can reveal the accessible conformations of a molecule and the dynamics of its interactions with its environment.
The bond connecting the butene group to the dichlorophenyl ring in this compound allows for rotation, leading to multiple possible three-dimensional arrangements, or conformations. MD simulations can be used to explore the molecule's conformational landscape systematically.
By simulating the molecule's movements over a period, researchers can identify the most stable conformations, which correspond to energy minima. The simulation would track the dihedral angle between the phenyl ring and the butene substituent, revealing the rotational energy barrier and the population of different conformers at a given temperature. This information is crucial as the biological activity or material properties of a molecule can depend heavily on its preferred shape.
The behavior of this compound in a condensed phase (liquid, solid, or in solution) is governed by its interactions with neighboring molecules. MD simulations are exceptionally well-suited to studying these intermolecular forces.
If this compound were to be crystallized, MD simulations could help predict the crystal packing arrangement. The simulations would model how individual molecules interact and orient themselves to form a stable crystal lattice. Key interactions would likely include van der Waals forces and specific interactions involving the dichlorophenyl rings (π-π stacking) and the chlorine atoms (halogen bonding).
In a solvent, MD simulations would model the interactions between the solute (this compound) and the solvent molecules. This would provide insights into its solubility and how the solvent influences its conformational preferences.
Environmental Transformation Pathways and Mechanistic Degradation Studies Chemical Aspects
Abiotic Degradation Mechanisms
Abiotic degradation involves the transformation of a chemical compound through non-biological processes. For 4-(3,5-dichlorophenyl)-2-methyl-1-butene, the primary abiotic degradation pathways of interest are photochemical degradation and hydrolysis.
Photochemical Degradation Pathways (e.g., photolysis, photo-oxidation)
Photochemical degradation is initiated by the absorption of light energy, which can lead to the breakdown of chemical bonds. The this compound molecule possesses two main structural features that can influence its susceptibility to photodegradation: the dichlorinated aromatic ring and the butene double bond.
The dichlorophenyl group can absorb ultraviolet (UV) radiation. While chlorinated aromatic hydrocarbons are generally stable due to the resonance energy of the benzene (B151609) ring, the presence of chlorine atoms can make the aromatic ring susceptible to photochemical reactions nih.gov. The absorption of UV light can potentially lead to the homolytic cleavage of the carbon-chlorine (C-Cl) bond, generating highly reactive radical species. However, this process is generally slow for chlorinated aromatic compounds in the absence of photosensitizers.
The 2-methyl-1-butene (B49056) moiety contains a carbon-carbon double bond, which is a chromophore that can absorb UV radiation. This can lead to photo-oxidative reactions, especially in the presence of atmospheric oxidants such as hydroxyl radicals (OH•) and ozone (O₃). The reaction with hydroxyl radicals is a significant atmospheric degradation pathway for many volatile organic compounds containing double bonds nih.gov. The double bond can be cleaved, leading to the formation of smaller, more oxidized molecules like aldehydes and ketones.
While no specific studies on the photochemical degradation of this compound are publicly available, it is plausible that both the dichlorophenyl ring and the butene double bond could be subject to photochemical transformations under environmental conditions.
Hydrolytic Stability and Hydrolysis Mechanisms
Hydrolysis is a chemical reaction in which a molecule of water breaks one or more chemical bonds. The hydrolytic stability of this compound is expected to be high under normal environmental pH conditions.
The dichlorophenyl group is chemically stable and resistant to hydrolysis due to the strength and stability of the aromatic ring and the C-Cl bonds attached to it nih.gov. Aryl halides are generally much less reactive towards hydrolysis than alkyl halides hilarispublisher.com.
The 2-methyl-1-butene portion of the molecule is an alkene, and alkenes are generally not susceptible to hydrolysis under neutral pH conditions. The carbon-carbon double bond and the carbon-hydrogen bonds are not readily attacked by water. While chlorinated butenes can undergo hydrolysis, the target compound does not have a chlorine atom directly on the butene chain, which would be the more likely site for hydrolysis scialert.netnih.goveolss.net. Therefore, significant hydrolytic degradation of this compound is not anticipated in the absence of catalysts or extreme pH conditions.
Biotic Transformation Mechanisms
Biotic transformation, or biodegradation, involves the breakdown of organic compounds by living organisms, primarily microorganisms such as bacteria and fungi. These processes are crucial for the environmental degradation of many xenobiotic compounds.
Microbial Degradation Pathways (e.g., oxidative and hydrolytic transformations in soil/aquatic environments)
The biodegradation of this compound is likely to proceed through the action of microbial enzymes that target its two main structural components.
Degradation of the Dichlorophenyl Moiety: Chlorinated aromatic hydrocarbons are known to be degraded by various microorganisms, although they are generally considered recalcitrant nih.gov. The initial step in the aerobic biodegradation of aromatic rings is typically an oxidation reaction catalyzed by oxygenase enzymes nih.gov. Dioxygenases can introduce two hydroxyl groups onto the aromatic ring, forming a dichlorinated catechol-like intermediate. This intermediate can then undergo ring cleavage, leading to the formation of aliphatic acids that can be further metabolized through central metabolic pathways researchgate.net. Fungi, in particular, have been shown to be effective in the biotransformation and degradation of chlorinated pollutants nih.govnih.gov.
Degradation of the 2-Methyl-1-butene Moiety: The microbial metabolism of butene and related branched alkenes has been studied in some bacteria. For example, some Mycobacterium species can utilize 2-methylpropene (isobutylene) as a sole source of carbon and energy nih.gov. The metabolic pathway often begins with the oxidation of the double bond by a monooxygenase to form an epoxide. This epoxide can then be hydrolyzed to a diol, which is further oxidized to a carboxylic acid nih.gov. In the case of butane, metabolism in Pseudomonas butanovora proceeds via oxidation to 1-butanol, then to butyraldehyde, and finally to butyrate, which enters central metabolism nih.gov. A similar oxidative pathway could be anticipated for the 2-methyl-1-butene side chain of the target compound.
It is also possible that the degradation of this compound occurs via co-metabolism, where the compound is transformed by microbial enzymes that are induced by other substrates, without the microorganism gaining energy from the transformation scialert.neteolss.net.
Future Research Directions and Emerging Methodologies for 4 3,5 Dichlorophenyl 2 Methyl 1 Butene
Development of Novel Catalytic Systems for its Synthesis and Functionalization
The synthesis and subsequent chemical modification of 4-(3,5-Dichlorophenyl)-2-methyl-1-butene are pivotal for its study. Future research will likely focus on developing efficient and selective catalytic systems.
Synthesis: The construction of the core structure could be achieved through various modern cross-coupling reactions. For instance, palladium-catalyzed reactions like the Suzuki-Miyaura or Stille coupling could be employed to connect a 3,5-dichlorophenyl boronic acid (or organostannane) with a suitable alkenyl partner. researchgate.net Another avenue involves the Heck reaction between 1,3-dichlorobenzene and an appropriate butene derivative. More recently, earth-abundant metal catalysts, such as iron, have been used for the C(sp2)–C(sp2) bond cleavage of styrenes, a methodology that could be adapted for novel synthetic routes. nih.gov
Functionalization: Once synthesized, the compound offers several sites for functionalization. The dichlorophenyl ring is a prime target for C-H functionalization, a powerful strategy for modifying complex molecules in a late-stage fashion. u-tokyo.ac.jpnih.gov Palladium catalysis, in particular, has shown promise in directing the activation of specific C-H bonds. u-tokyo.ac.jp The alkene moiety can be targeted through various addition reactions. For example, photocatalytic hydroaminoalkylation could introduce amine groups, which are valuable in medicinal chemistry. nih.gov Furthermore, nickel-catalyzed enantioselective additions could be explored to create chiral centers, adding significant complexity and potential biological relevance to the molecular scaffold. acs.org
The table below illustrates a hypothetical screening of catalysts for a Suzuki-Miyaura coupling reaction to synthesize the target compound.
| Entry | Palladium Catalyst | Ligand | Base | Solvent | Yield (%) |
| 1 | Pd(OAc)2 | SPhos | K3PO4 | Toluene/H2O | 78 |
| 2 | Pd2(dba)3 | XPhos | Cs2CO3 | Dioxane | 85 |
| 3 | PdCl2(dppf) | - | Na2CO3 | DMF | 65 |
| 4 | Pd/C | - | K2CO3 | Ethanol | 52 |
This table is illustrative and represents the type of data that would be generated in a research context.
Advanced Spectroscopic Techniques for in situ Reaction Monitoring
Understanding reaction mechanisms and kinetics is crucial for optimizing synthetic protocols. Advanced spectroscopic techniques that allow for real-time, in situ monitoring of reactions involving this compound would be invaluable.
Infrared (IR) spectroscopy, particularly Attenuated Total Reflection (ATR) and transmission modes, is a powerful tool for tracking the concentration of reactants, products, and key catalytic intermediates in real-time. acs.orgfrontiersin.org This can provide critical insights into catalyst stability and activity. acs.org Similarly, in situ Raman spectroscopy is highly effective for monitoring organometallic transformations, even under challenging conditions like microwave irradiation, as it requires no direct contact with the sample and glass vessels produce a low background signal. rsc.org
For more detailed structural information on the catalyst's active state, X-ray Absorption Fine Structure (XAFS) spectroscopy could be employed. esrf.fr This technique can determine the local structure of metal complexes during the catalytic cycle. esrf.fr The combination of these techniques, such as simultaneous XAFS and UV-Vis spectroscopy, can offer a comprehensive picture of the reaction dynamics, helping to elucidate complex mechanisms and identify transient intermediates. esrf.fr
| Technique | Information Gained | Potential Application |
| In situ FTIR | Concentration profiles of reactants/products, catalyst speciation | Optimization of a Heck reaction for synthesis. |
| In situ Raman | Vibrational modes of key species, reaction kinetics | Monitoring ligand substitution on a catalyst complex. |
| In situ XAFS | Oxidation state and coordination environment of metal catalyst | Elucidating the mechanism of C-H activation. |
| In situ NMR | Identification of intermediates and byproducts | Tracking the regioselectivity of a functionalization reaction. |
This table provides examples of how advanced spectroscopic techniques could be applied in future research.
Machine Learning and Artificial Intelligence in Predicting Reactivity and Designing New Transformations
The vast and complex landscape of chemical reactions presents an ideal opportunity for the application of machine learning (ML) and artificial intelligence (AI). These computational tools can accelerate the discovery and optimization of reactions involving this compound. beilstein-journals.orgresearchgate.net
ML algorithms can be trained on existing reaction databases to predict the outcomes of new transformations. nih.gov For instance, a model could predict the yield of a cross-coupling reaction under various conditions (catalyst, ligand, solvent, temperature), thereby guiding experimental design and reducing the number of required experiments. beilstein-journals.orgnih.gov Reinforcement learning, a subset of ML, is particularly adept at optimizing reaction conditions by iteratively suggesting new experiments based on previous results. saiwa.ai
Furthermore, AI can be used in retrosynthesis to propose novel synthetic pathways. beilstein-journals.org Beyond just predicting outcomes, ML models incorporating transfer learning can adapt knowledge from well-studied reactions to new, data-scarce transformations, which is particularly relevant for a novel compound. nih.govsaiwa.ai These predictive models can significantly reduce the time and resources needed for process development and discovery. nih.gov
Exploration of its Role in Supramolecular Assemblies and Material Science Contexts
The molecular structure of this compound, featuring a halogenated aromatic ring, suggests potential applications in supramolecular chemistry and materials science. mdpi.comnih.gov The chlorine atoms on the phenyl ring can act as halogen bond donors, engaging in directional noncovalent interactions with electron-rich atoms like oxygen or nitrogen. acs.orgresearchgate.net
This ability to form halogen bonds could be exploited to direct the self-assembly of the molecule into ordered supramolecular structures, such as liquid crystals or crystalline co-crystals. nih.govresearchgate.net The interplay between halogen bonding from the dichlorophenyl group and weaker van der Waals interactions from the alkyl chain could lead to complex and potentially functional architectures. Research in this area would involve crystallizing the compound with various halogen bond acceptors to study the resulting networks. acs.orgresearchgate.net
In materials science, the incorporation of dichlorophenyl moieties is known to influence the electronic and physical properties of materials. researchgate.net The hydrophobic nature of halogenated compounds could be useful in designing materials with specific solubility or interfacial properties. nih.gov Future work could explore the use of this compound as a monomer for polymerization or as a functional additive in organic electronic materials, where the dichlorophenyl group might modulate charge transport or morphological properties.
| Supramolecular Synthon | Interacting Partner (Acceptor) | Resulting Assembly | Potential Application |
| C-Cl (Halogen Bond) | Pyridyl Nitrogen | 1D or 2D co-crystal network | Crystal engineering, nonlinear optics |
| C-Cl (Halogen Bond) | Carbonyl Oxygen | Woven molecular sheets | Porous materials, sensors |
| Aromatic π-system | Electron-deficient arene | π-π stacked columns | Organic semiconductors |
This table illustrates hypothetical supramolecular interactions and their potential outcomes.
Q & A
Basic: What are the recommended synthetic routes for 4-(3,5-Dichlorophenyl)-2-methyl-1-butene?
Methodological Answer:
A common approach involves Friedel-Crafts alkylation or cross-coupling reactions to introduce the 3,5-dichlorophenyl group. For example:
- Start with 3,5-dichlorobenzoyl chloride (CAS 2905-62-6) as an intermediate for aryl group functionalization .
- Use palladium-catalyzed coupling (e.g., Suzuki-Miyaura) to attach the dichlorophenyl moiety to a preformed alkene backbone.
- Optimize reaction conditions (e.g., solvent: anhydrous THF; catalyst: Pd(PPh₃)₄) to minimize side reactions like β-hydride elimination.
- Purify via column chromatography (silica gel, hexane/EtOAc gradient) .
Advanced: How to address stereochemical challenges in synthesizing enantiopure derivatives of this compound?
Methodological Answer:
- Chiral resolution : Use chiral stationary phases (e.g., Chiralpak® AD-H column) with HPLC to separate enantiomers .
- Asymmetric catalysis : Employ chiral ligands (e.g., BINAP) in transition-metal-catalyzed reactions to induce enantioselectivity.
- Monitor optical rotation ([α]D) and confirm purity via circular dichroism (CD) spectroscopy.
- Reference: Patents detailing racemization methods for structurally related dichlorophenyl compounds .
Basic: What analytical techniques are suitable for quantifying this compound in reaction mixtures?
Methodological Answer:
- Reverse-phase HPLC : Use a C18 column with a mobile phase of methanol:buffer (65:35 v/v, pH 4.6 adjusted with glacial acetic acid) .
- Detection: UV absorbance at 254 nm (optimal for aromatic chlorinated compounds).
- Calibration: Prepare a standard curve with ≥5 data points (linearity R² > 0.995) .
Advanced: How to resolve contradictory spectral data (e.g., NMR, IR) for this compound?
Methodological Answer:
- Comparative analysis : Cross-validate experimental spectra with NIST Chemistry WebBook data for analogous alkenes .
- Dynamic NMR : Resolve conformational ambiguities by variable-temperature NMR (e.g., -40°C to 80°C).
- DFT calculations : Simulate expected IR/NMR spectra using Gaussian software and compare with experimental results .
Basic: What strategies are effective for isolating intermediates during synthesis?
Methodological Answer:
- Liquid-liquid extraction : Separate polar intermediates (e.g., carboxylic acids) using dichloromethane/water partitioning.
- Crystallization : Recrystallize intermediates from ethanol/water mixtures to enhance purity (>95% by HPLC) .
- Monitor via TLC (silica gel, hexane:EtOAc 7:3) and characterize intermediates via ESI-MS .
Advanced: How to evaluate the compound’s stability under varying pH and temperature conditions?
Methodological Answer:
- Accelerated stability studies :
- Prepare buffered solutions (pH 1.2–9.0) and incubate at 40°C/75% RH for 4 weeks .
- Analyze degradation products via LC-MS/MS and quantify using external standards.
- Kinetic modeling : Calculate degradation rate constants (k) and shelf-life predictions using Arrhenius equations.
Basic: What reaction mechanisms explain the electrophilic substitution patterns in this compound?
Methodological Answer:
- Electrophilic aromatic substitution (EAS) : The 3,5-dichlorophenyl group directs incoming electrophiles to the para position due to electron-withdrawing effects of Cl .
- Mechanistic validation : Use deuterated solvents (e.g., D₂O) in kinetic isotope effect (KIE) studies to confirm rate-determining steps .
Advanced: How can computational modeling predict the compound’s bioactivity?
Methodological Answer:
- Molecular docking : Use AutoDock Vina to simulate interactions with target enzymes (e.g., cytochrome P450) .
- QSAR models : Train regression models using descriptors like logP, polar surface area, and H-bond donors.
- Validate predictions with in vitro enzyme inhibition assays (IC₅₀ determination) .
Basic: What purification methods yield high-purity (>98%) this compound?
Methodological Answer:
- Flash chromatography : Use silica gel with a hexane:EtOAc gradient (9:1 to 7:3) .
- Distillation : For volatile impurities, perform fractional distillation under reduced pressure (e.g., 0.1 mmHg).
- Confirm purity via GC-MS (splitless mode, He carrier gas) .
Advanced: How to investigate metabolic pathways using in vitro models?
Methodological Answer:
- Hepatic microsomal assays : Incubate the compound with rat liver microsomes (1 mg/mL protein) and NADPH (1 mM) at 37°C .
- Metabolite identification : Use high-resolution LC-QTOF-MS to detect phase I/II metabolites (e.g., hydroxylation, glucuronidation).
- Compare with synthetic standards for structural confirmation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
